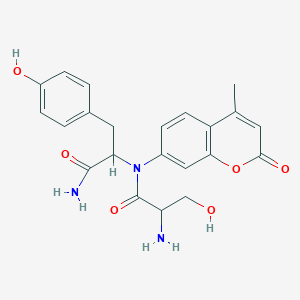

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide

Description

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is a structurally complex compound featuring multiple functional groups, including amino, hydroxyl, amide, and coumarin-derived moieties.

Properties

CAS No. |

201855-53-0 |

|---|---|

Molecular Formula |

C22H23N3O6 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |

InChI |

InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29)/t17-,18-/m0/s1 |

InChI Key |

IZBGRBDFCWTGBH-ROUUACIJSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |

sequence |

SY |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Similar compounds, such as coumarin derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna.

Mode of Action

It’s worth noting that coumarin derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure.

Biochemical Analysis

Biochemical Properties

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. Additionally, the amino acid components of the compound can interact with proteases and kinases, influencing protein degradation and phosphorylation processes.

Cellular Effects

The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the hydroxyphenyl group allows the compound to participate in redox reactions, impacting oxidative stress responses in cells. Furthermore, the compound’s interaction with kinases can alter phosphorylation cascades, affecting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide exerts its effects through various binding interactions with biomolecules. The coumarin derivative can bind to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication. Additionally, the amino acid components can act as substrates or inhibitors for specific enzymes, modulating their activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as antimicrobial activity, without significant toxicity. High doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the hydroxyphenyl group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.

Biological Activity

The compound (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 550.6 g/mol. Its structural complexity includes various functional groups that contribute to its biological activity, particularly the 4-hydroxyphenyl moiety , known for its versatile interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C30H38N4O6 |

| Molecular Weight | 550.6 g/mol |

| IUPAC Name | (2S)-2-amino-N-[... |

| InChI Key | LMYNCOHXOFDNPR-DPZBCOQUSA-N |

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing the 4-hydroxyphenyl group in combating multidrug-resistant pathogens. A study published in 2024 synthesized a series of amino acid derivatives featuring this moiety, demonstrating significant antimicrobial activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics . The derivatives exhibited varying degrees of effectiveness, indicating the importance of structural modifications in enhancing bioactivity.

Anticancer Potential

The incorporation of chromenone derivatives into amino acid structures has been linked to anticancer properties. Research indicates that compounds similar to (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of both phenolic and chromenone components suggests a synergistic effect that may enhance their therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like aminopeptidase N (APN/CD13), which plays a role in tumor progression .

- Cell Membrane Disruption : The antimicrobial activity is partly attributed to the ability to disrupt fungal cell membranes by inhibiting ergosterol biosynthesis, essential for maintaining membrane integrity .

Study 1: Antimicrobial Screening

A comprehensive screening of various derivatives against drug-resistant strains revealed that certain modifications in the amino acid backbone significantly increased antimicrobial potency. For instance, derivatives with additional hydroxyl groups showed enhanced interaction with bacterial cell walls, leading to increased susceptibility .

Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

Scientific Research Applications

Research indicates that this compound exhibits significant affinity for various opioid receptors, which are critical in pain management and analgesic drug development. Specifically, it has been shown to interact with:

- Delta-type opioid receptors : Affinity data suggests a Ki value of approximately 16.1 nM, indicating strong binding affinity .

- Mu opioid receptors : The compound also demonstrates notable activity with an IC50 value of 76.5 nM, suggesting potential as an analgesic agent .

Therapeutic Potential

The compound's structural characteristics make it a candidate for the development of drugs targeting:

- Pain management : Due to its interaction with opioid receptors, it may serve as a basis for new analgesics with reduced side effects compared to traditional opioids.

- Neuroprotection : The presence of a chromenone moiety suggests potential antioxidant properties, which could be beneficial in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Studies on solubility and permeability indicate that the compound has favorable pharmacokinetic properties:

- Solubility : It is reported to be very soluble in various solvents, which is advantageous for formulation in pharmaceutical applications .

- Bioavailability : Preliminary assessments suggest a moderate bioavailability score, indicating reasonable absorption characteristics .

Case Study 1: Opioid Receptor Modulation

In a study conducted at Kyushu University, the compound was evaluated for its ability to modulate opioid receptors in rat brain membranes. The results indicated effective displacement of radiolabeled ligands from both delta and mu receptors, highlighting its potential as a dual-action analgesic .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of related compounds with similar structures demonstrated that modifications to the chromenone moiety could enhance antioxidant activity. This suggests that (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide could be further explored for neuroprotective applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide and Related Compounds

Key Observations :

Peptide Backbone: The target compound shares a peptide-like structure with (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-...) (7t) and L-alanyl derivatives . These motifs are common in protease inhibitors or substrates.

Aromatic Substituents: The 4-methyl-2-oxocoumarin group in the target compound is distinct from the pyrimido[4,5-d]pyrimidinone core in 7t but may similarly enhance binding affinity to hydrophobic enzyme pockets.

Preparation Methods

Preparation of Key Amino Acid Fragments

The amino acid building blocks such as (S)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl and derivatives of 4-methyl-2-oxo-2H-chromen-7-yl amines are synthesized or procured with appropriate protecting groups (e.g., Boc, tert-butoxycarbonyl) to prevent side reactions during coupling.

For example, the (S)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl fragment can be prepared by standard amino acid synthesis routes or obtained commercially with suitable protection.

Peptide Bond Formation

Peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) are employed to facilitate amide bond formation between amino acid fragments.

Typical coupling conditions involve:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Base: DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine)

- Temperature: 0 °C to room temperature

- Reaction time: Several hours to overnight

Removal of protecting groups (e.g., Boc deprotection with trifluoroacetic acid, TFA) is performed prior to subsequent coupling steps.

Avoidance of Epimerization

Purification and Characterization

After each coupling and deprotection step, purification is typically achieved by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC).

Characterization includes NMR, MS, and optical rotation measurements to confirm structure and stereochemistry.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Methylation of amino acid | MeI, NaH, THF | Quantitative | Prepares N-methylated intermediates |

| 2 | Peptide coupling | HATU, DIPEA, DCM, 0 °C to RT | 60-80% | Coupling of protected amino acids |

| 3 | Boc deprotection | TFA, DCM, RT | Quantitative | Removal of Boc protecting group |

| 4 | Amide coupling | HOBt, EDCI, NMM, DMF, −15 °C to RT | 60-70% | Coupling with chromen-7-yl amine |

| 5 | Final purification | Chromatography | — | Ensures product purity |

Note: Yields are approximate and depend on scale and specific substrates.

Research Findings and Optimization Notes

The use of HATU and HOBt as coupling agents is preferred to reduce racemization and improve coupling efficiency.

Repeated cycles of Boc deprotection and coupling are necessary to assemble the multi-amino acid framework of the compound.

The ‘one-pot intramolecular tandem protocol’ has been reported for preparing related statine subunits, which may be adapted for hydroxypropanamide fragments to streamline synthesis and improve stereoselectivity.

Avoiding β,γ-epimerization is critical; thus, alternate condensation sequences and mild bases are employed.

The final compound exhibits high stereochemical purity, confirmed by chiral HPLC and NMR analysis.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Synthesis of stereochemically complex compounds like this requires controlled reaction conditions (e.g., low temperatures to minimize racemization) and chiral auxiliaries or catalysts. Evidence from similar syntheses highlights the importance of solvent choice (polar aprotic solvents like DMF) and stepwise purification via column chromatography to isolate intermediates . For enantiomeric purity, circular dichroism (CD) spectroscopy or chiral HPLC should be employed post-synthesis .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify the presence of key functional groups (e.g., 4-methyl-2-oxo-chromen-7-yl protons at δ 6.5–7.5 ppm, hydroxyl groups at δ 3.5–5.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .

- IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm, chromenone C=O at ~1720 cm) and hydroxyl groups (~3200–3500 cm) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Critical steps include crystal growth optimization (slow evaporation in mixed solvents) and data collection at low temperatures (100 K) to reduce thermal motion artifacts. Twinning or disorder in the chromenone moiety may require iterative refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Compare NMR solution structures with SCXRD data. If NMR suggests multiple conformers, molecular dynamics simulations or variable-temperature NMR can assess equilibria. For crystallographic ambiguities, check for solvent inclusion or hydrogen-bonding networks affecting geometry .

Q. What advanced impurity profiling strategies are recommended for batch consistency in pharmacological studies?

- Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to detect trace impurities. Relative retention times (RRT) and response factors (RF) from pharmacopeial standards (e.g., USP guidelines) help quantify degradation products. For chiral impurities, employ chiral stationary phases or derivatization with chiral reagents .

Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical integrity?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal temperatures (e.g., 0–10°C for amide coupling) and solvent systems (THF/DMF mixtures). Real-time monitoring via inline FTIR or Raman spectroscopy accelerates optimization .

Q. What computational methods validate the stability of functional groups under experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies (BDEs) for labile groups (e.g., hydroxyl or amide bonds). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites prone to degradation. Pair with accelerated stability studies (e.g., 40°C/75% RH for 3 months) to correlate predictions with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.